3-Cyclohexenyltrichlorosilane

Beschreibung

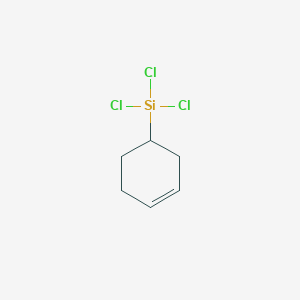

Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(cyclohex-3-en-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYRJPILQGWBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3Si | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884449 | |

| Record name | Cyclohexene, 4-(trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexenyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point of 199 °F. Corrosive to metals and tissue. Used to make various silicon containing compounds. | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999), 202 °C | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 150 °F (USCG, 1999), 200 °F (Cleveland open cup) | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.263 at 25 °C/25 °C | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, fuming liquid | |

CAS No. |

10137-69-6 | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Trichlorosilyl)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-(trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-3-cyclohexen-1-ylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,4-CYCLOHEXENYL)TRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR6C3507A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 77 °F (USCG, 1999) | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Cyclohexenyltrichlorosilane

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Cyclohexenyltrichlorosilane, a key intermediate in the development of advanced materials and pharmaceuticals. The document details the prevalent synthetic methodology, catalytic hydrosilylation, with an emphasis on the underlying mechanistic principles and the critical role of catalyst selection in achieving high yield and selectivity. A thorough examination of purification techniques, particularly fractional distillation, is presented, complete with a detailed experimental protocol. Furthermore, this guide outlines essential analytical methods for the characterization and purity assessment of the final product, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Visual aids in the form of process diagrams and data tables are included to facilitate a deeper understanding of the described procedures. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of materials science and drug development.

Introduction: The Significance of 3-Cyclohexenyltrichlorosilane

3-Cyclohexenyltrichlorosilane is a versatile organosilane compound characterized by a reactive trichlorosilyl group attached to a cyclohexenyl moiety. This unique combination of a hydrolytically sensitive silicon center and a readily functionalizable carbon-carbon double bond makes it a valuable precursor in a multitude of applications. In materials science, it serves as a crucial building block for the synthesis of specialty silicones, surface modification agents, and cross-linking agents. For the pharmaceutical and drug development sectors, the cyclohexenyl group offers a scaffold for the introduction of diverse functionalities, while the trichlorosilyl group can be converted to other silicon-containing moieties or used to anchor molecules to surfaces.

The utility of 3-Cyclohexenyltrichlorosilane is, however, intrinsically linked to its purity. The presence of impurities, such as isomers, byproducts from the synthesis, or residual starting materials, can significantly impact the performance and safety of the final products. Therefore, a thorough understanding of its synthesis and the implementation of robust purification protocols are paramount. This guide aims to provide the necessary technical depth and practical insights to enable the consistent production of high-purity 3-Cyclohexenyltrichlorosilane.

Synthesis of 3-Cyclohexenyltrichlorosilane via Hydrosilylation

The most common and industrially viable method for the synthesis of 3-Cyclohexenyltrichlorosilane is the hydrosilylation of 1,3-cyclohexadiene with trichlorosilane (HSiCl₃). This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across one of the double bonds of the diene, typically catalyzed by a transition metal complex.

Reaction Mechanism and the Imperative of Catalyst Selection

The catalytic cycle of hydrosilylation, particularly with platinum-based catalysts, is generally understood to proceed through the Chalk-Harrod or a modified Chalk-Harrod mechanism. The fundamental steps involve:

-

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center of the catalyst.

-

Olefin Coordination: The alkene (1,3-cyclohexadiene) coordinates to the metal center.

-

Insertion: The coordinated alkene inserts into the metal-hydride bond. This step is crucial as it determines the regioselectivity of the addition.

-

Reductive Elimination: The desired organosilane product is reductively eliminated, regenerating the active catalyst.

The choice of catalyst is the most critical parameter influencing the reaction's efficiency and selectivity. While various transition metals can catalyze hydrosilylation, platinum and rhodium complexes are the most extensively studied and utilized.

-

Platinum Catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are widely used due to their high activity.[1] However, they can sometimes lead to side reactions, including isomerization of the double bond in the cyclohexenyl ring and the formation of byproducts through dehydrogenative silylation or hydrogenation.[2] The formation of platinum black, a colloidal form of platinum, can also occur, leading to reduced catalytic activity and contamination of the product.[2]

-

Rhodium Catalysts: Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can offer higher selectivity in certain hydrosilylation reactions.[3] Research on the hydrosilylation of allyl chloride with trichlorosilane has demonstrated that carefully designed rhodium catalysts bearing specific phosphine ligands can achieve excellent selectivity (>99%) and high turnover numbers, minimizing the formation of undesirable byproducts.[3][4] This highlights the potential of rhodium-based systems for the selective synthesis of 3-Cyclohexenyltrichlorosilane.

The presence of functional groups and the specific diene substrate necessitate careful catalyst selection to avoid unwanted side reactions. For the hydrosilylation of 1,3-cyclohexadiene, a key challenge is to achieve selective 1,4- or 1,2-addition and to prevent polymerization or the formation of other isomeric products.

Potential Side Reactions and Byproducts

Several side reactions can occur during the hydrosilylation of 1,3-cyclohexadiene, leading to a mixture of products that complicates purification.[2] Understanding these potential pathways is crucial for optimizing the reaction conditions and developing an effective purification strategy.

-

Isomerization: The catalyst can promote the isomerization of the double bond within the cyclohexenyl ring of the product, leading to the formation of other cyclohexenyltrichlorosilane isomers.

-

Dehydrogenative Silylation: This process results in the formation of a silylated diene and hydrogen gas.

-

Hydrogenation: The diene can be partially or fully hydrogenated to cyclohexene or cyclohexane.

-

Disproportionation of Trichlorosilane: Trichlorosilane can undergo disproportionation to form dichlorosilane (H₂SiCl₂) and silicon tetrachloride (SiCl₄).

-

Oligomerization/Polymerization: The diene can undergo catalyst-induced oligomerization or polymerization.

Minimizing these side reactions often involves careful control of the reaction temperature, pressure, and catalyst loading, in addition to the selection of a highly selective catalyst.

Experimental Protocol: Synthesis of 3-Cyclohexenyltrichlorosilane

This protocol provides a representative procedure for the synthesis of 3-Cyclohexenyltrichlorosilane. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as trichlorosilane is a corrosive and moisture-sensitive compound.

Materials:

-

1,3-Cyclohexadiene (freshly distilled)

-

Trichlorosilane (HSiCl₃)

-

Karstedt's catalyst (or another suitable hydrosilylation catalyst)

-

Anhydrous toluene (or another suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

Apparatus:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Inert gas inlet and outlet.

-

Heating mantle with a temperature controller.

Procedure:

-

Inert Atmosphere: The reaction apparatus is thoroughly dried and purged with an inert gas (Argon or Nitrogen) to exclude moisture.

-

Charging the Reactor: The reaction flask is charged with 1,3-cyclohexadiene and anhydrous toluene. The mixture is stirred and brought to the desired reaction temperature (typically between 60-100 °C).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the diene) is added to the reaction mixture.

-

Addition of Trichlorosilane: Trichlorosilane is added dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC). The disappearance of the starting materials and the formation of the product are tracked.

-

Reaction Completion and Quenching: Once the reaction is complete (as indicated by GC analysis), the mixture is cooled to room temperature.

-

Solvent Removal: The solvent and any unreacted starting materials are removed under reduced pressure.

The resulting crude product is a mixture of 3-Cyclohexenyltrichlorosilane, isomeric byproducts, and potentially some higher-boiling oligomers. This mixture requires further purification.

Diagram of the Synthesis Workflow:

Caption: A schematic overview of the synthesis of 3-Cyclohexenyltrichlorosilane.

Purification of 3-Cyclohexenyltrichlorosilane

The purification of 3-Cyclohexenyltrichlorosilane is a critical step to obtain a product of the required purity for downstream applications. Due to the presence of various byproducts with potentially close boiling points, fractional distillation under reduced pressure is the most effective purification method.[5]

Principles of Fractional Distillation

Fractional distillation is a separation technique used to separate a mixture of liquids with close boiling points.[6] It utilizes a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature and pressure, it is possible to separate the desired product from lower and higher boiling impurities.

For chlorosilanes, which can be thermally sensitive, performing the distillation under reduced pressure is advantageous as it lowers the boiling points of the components, thereby reducing the risk of decomposition.[5]

Experimental Protocol: Fractional Distillation of 3-Cyclohexenyltrichlorosilane

Apparatus:

-

A round-bottom flask for the crude product.

-

A fractionating column (e.g., Vigreux or packed column).

-

A distillation head with a condenser and a collection flask.

-

A vacuum pump and a vacuum gauge.

-

A heating mantle with a temperature controller.

-

A cold trap to protect the vacuum pump.

Procedure:

-

Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum operation.

-

Charging the Flask: The crude 3-Cyclohexenyltrichlorosilane is charged into the distillation flask. A few boiling chips or a magnetic stir bar should be added to ensure smooth boiling.

-

Applying Vacuum: The system is slowly evacuated to the desired pressure. It is crucial to apply the vacuum before starting to heat to prevent bumping.

-

Heating: The distillation flask is gently heated. The temperature of the heating mantle should be gradually increased.

-

Collecting Fractions: As the mixture boils, the vapor rises through the fractionating column. The temperature at the distillation head is monitored closely.

-

Forerun: The first fraction, containing low-boiling impurities, is collected and discarded.

-

Main Fraction: The fraction that distills at a constant temperature corresponding to the boiling point of 3-Cyclohexenyltrichlorosilane at the applied pressure is collected as the pure product.

-

Residue: The heating is stopped before the distillation flask runs dry to avoid the concentration of potentially unstable residues. The high-boiling residue is left in the flask.

-

-

Breaking the Vacuum: The apparatus is allowed to cool down before the vacuum is carefully broken by introducing an inert gas.

Table 1: Physical Properties of 3-Cyclohexenyltrichlorosilane

| Property | Value |

| Molecular Formula | C₆H₉Cl₃Si |

| Molecular Weight | 215.58 g/mol |

| Boiling Point | 192-193 °C (at 760 mmHg) |

| Density | 1.229 g/mL at 25 °C |

Diagram of the Purification Workflow:

Caption: A schematic representation of the purification process for 3-Cyclohexenyltrichlorosilane.

Analytical Characterization and Purity Assessment

To ensure the quality of the synthesized 3-Cyclohexenyltrichlorosilane, a combination of analytical techniques should be employed to confirm its identity and determine its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Application: GC-MS is used to identify the main product, 3-Cyclohexenyltrichlorosilane, and to detect and identify any impurities, such as isomeric byproducts, unreacted starting materials, and other side products. Quantitative analysis can also be performed to determine the purity of the sample.

Table 2: Representative GC-MS Parameters

| Parameter | Value |

| Column | Capillary column suitable for non-polar to mid-polar compounds (e.g., 5% Phenyl Methyl Siloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are essential for the structural elucidation of 3-Cyclohexenyltrichlorosilane.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of 3-Cyclohexenyltrichlorosilane is expected to show characteristic signals for the olefinic protons, the allylic protons, and the protons on the saturated part of the cyclohexenyl ring.

-

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The spectrum will show distinct signals for the olefinic carbons and the saturated carbons of the cyclohexenyl ring.

Table 3: Expected NMR Chemical Shifts (in CDCl₃)

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Olefinic CH | 5.5 - 6.0 | 125 - 135 |

| CH-Si | 1.5 - 2.0 | 30 - 40 |

| Allylic CH₂ | 2.0 - 2.5 | 25 - 35 |

| Other CH₂ | 1.0 - 2.0 | 20 - 30 |

Note: These are approximate chemical shift ranges and can vary depending on the specific isomer and the solvent used.

Conclusion

The synthesis and purification of 3-Cyclohexenyltrichlorosilane present a series of challenges that can be effectively addressed through a combination of carefully selected catalytic systems and robust purification methodologies. The hydrosilylation of 1,3-cyclohexadiene with trichlorosilane, while a viable synthetic route, requires meticulous control over reaction conditions and catalyst choice to minimize the formation of undesirable byproducts. Fractional distillation under reduced pressure stands as the most effective method for achieving high purity, a critical requirement for its applications in advanced materials and pharmaceuticals. The analytical techniques of GC-MS and NMR spectroscopy are indispensable tools for the comprehensive characterization and quality control of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers and professionals in the successful synthesis and purification of this important organosilane intermediate.

References

-

Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2873. [Link]

-

Nakajima, Y., & Shimada, S. (2015). Recent advances in the hydrosilylation of alkenes. RSC Advances, 5(26), 20603-20616. [Link]

-

Ali, H. M., et al. (2023). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 175, 113735. [Link]

-

Marciniec, B. (Ed.). (2009). Hydrosilylation: A comprehensive review on theory and applications. Springer Science & Business Media. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

- Egorochkin, A. N., & Voronkov, M. G. (2002). Organosilicon compounds in organic synthesis. John Wiley & Sons.

- Patai, S., & Rappoport, Z. (Eds.). (1989). The Chemistry of Organic Silicon Compounds. John Wiley & Sons.

-

Badescu, V. (2024). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Revista de Chimie, 75(1), 33-52. [Link]

- Lee, J., et al. (2012). Method for purification of trichlorosilane.

-

Bogdan, C., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

- Marciniec, B., & Guliński, J. (Eds.). (1993).

- Arkles, B. (2014).

-

University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]

- Pagliaro, M., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235.

- Momentive Performance Materials Inc. (2018). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.

-

University of Rochester. (n.d.). How to Purify by Distillation. Department of Chemistry. [Link]

- Weidenbruch, M., et al. (2009). Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms.

-

Badescu, V. (2024). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Revista de Chimie, 75(1), 33-52. [Link]

-

Okano, K., et al. (2019). 1,2-Cyclohexadiene. Organic Syntheses, 96, 344-361. [Link]

- Donate, P. M., et al. (2007). Complete assignments of 1H and 13C NMR spectral data for arylnaphthalene lignan lactones. Magnetic Resonance in Chemistry, 45(10), 845-850.

-

Rodrigues, M. A., et al. (2021). Using Design of Experiments to Optimize a Screening Analytical Methodology Based on Solid-Phase Microextraction/Gas Chromatography for the Determination of Volatile Methylsiloxanes in Water. Applied Sciences, 11(11), 5227. [Link]

- Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.

- Maitlis, P. M. (1971). The organic chemistry of palladium. Academic Press.

-

University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. [Link]

-

Engle, J. (2019, February 25). NMR Coupling Constants, Chemical Shift, and 13C NMR [Video]. YouTube. [Link]

- Zhang, J., et al. (2024). Recent Progress of Platinum and Rhodium Catalysts in Hydrosilylation Reactions.

-

White, C. (1991). The Chemistry of Platinum Complexes and Hydrosilation (Doctoral dissertation, University of York). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2011081385A2 - Method and apparatus for purification of trichlorosilane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. rubingroup.org [rubingroup.org]

An In-Depth Technical Guide to the Thermal Decomposition Pathways of 3-Cyclohexenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexenyltrichlorosilane is a bifunctional molecule featuring a reactive trichlorosilyl group and a cyclic alkene. Its thermal decomposition is a complex process governed by the interplay of these two functionalities. This guide provides a comprehensive analysis of the plausible thermal decomposition pathways of 3-Cyclohexenyltrichlorosilane, drawing upon established principles of organosilane chemistry and data from analogous systems in the absence of direct experimental studies on this specific compound. The proposed mechanisms, supported by bond dissociation energies and analogies to related compounds, offer a predictive framework for understanding the pyrolysis of this and similar molecules. This document also outlines detailed experimental protocols for investigating these decomposition pathways using pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Introduction

3-Cyclohexenyltrichlorosilane (3-CHTS) is an organosilicon compound of interest in materials science and organic synthesis due to its dual reactivity. The trichlorosilyl moiety can undergo hydrolysis and condensation to form polysiloxanes, while the cyclohexenyl group offers a site for various organic transformations. Understanding the thermal stability and decomposition pathways of 3-CHTS is crucial for its application in high-temperature processes, such as the synthesis of silicon-containing polymers and ceramic precursors.

Predicted Thermal Decomposition Pathways

The thermal decomposition of 3-Cyclohexenyltrichlorosilane is anticipated to proceed through several competing pathways, primarily initiated by the cleavage of the weakest chemical bonds in the molecule. The relative importance of these pathways will be dependent on the specific reaction conditions, such as temperature, pressure, and the presence of other reactive species.

Bond Dissociation Energies: A Predictive Tool

The initiation of thermal decomposition is largely dictated by the homolytic cleavage of the weakest bond. The following table presents typical bond dissociation energies (BDEs) for relevant bonds in molecules analogous to 3-CHTS.

| Bond | Molecule | Bond Dissociation Energy (kJ/mol) |

| Si-C | CH3-SiCl3 | ~360 |

| C-H (allylic) | Cyclohexene | ~343 |

| C-C (allylic) | Cyclohexene | ~290 |

| Si-Cl | H3Si-Cl | ~381 |

| C=C (π-bond) | Ethylene | ~264 |

Based on these values, the C-C bond in the allylic position of the cyclohexenyl ring is the most likely candidate for initial cleavage, followed by the allylic C-H bond and the Si-C bond. The Si-Cl bond is comparatively stronger and less likely to be the primary site of unimolecular decomposition.

Proposed Primary Decomposition Pathways

Based on the bond dissociation energies and the known thermal behavior of similar compounds, we propose the following primary decomposition pathways for 3-Cyclohexenyltrichlorosilane:

Pathway A: Homolytic Cleavage of the Si-C Bond

This pathway involves the homolytic cleavage of the bond between the silicon atom and the cyclohexenyl ring, leading to the formation of a trichlorosilyl radical and a cyclohexenyl radical. This is a common decomposition route for organosilanes.

-

Reaction: C₆H₉-SiCl₃ → •C₆H₉ + •SiCl₃

The resulting radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination.

Pathway B: Retro-Diels-Alder Reaction

The cyclohexene ring is known to undergo a retro-Diels-Alder reaction at elevated temperatures to yield 1,3-butadiene and ethene.[1][2][3] The presence of the trichlorosilyl substituent may influence the temperature at which this reaction occurs.

-

Reaction: C₆H₉-SiCl₃ → CH₂=CH-CH=CH₂ + CH₂=CH-SiCl₃ (Vinyltrichlorosilane)

This pathway is a concerted pericyclic reaction and does not involve radical intermediates in its primary step. The formation of stable products like butadiene and vinyltrichlorosilane makes this a thermodynamically plausible route.

Pathway C: Dehydrogenation of the Cyclohexenyl Ring

The cyclohexenyl ring can undergo dehydrogenation to form a more stable aromatic system. This process likely occurs in a stepwise manner, involving the initial cleavage of allylic C-H bonds.

-

Reaction: C₆H₉-SiCl₃ → C₆H₇-SiCl₃ + H₂ (and further dehydrogenation to Phenyltrichlorosilane)

This pathway would be favored at higher temperatures and may be influenced by surface catalysis.

Pathway D: Elimination of HCl

While less common as an initial step for chlorosilanes in the absence of a catalyst, the elimination of hydrogen chloride is a possibility, especially at very high temperatures or in the presence of surface sites that can facilitate the reaction.

-

Reaction: C₆H₉-SiCl₃ → C₆H₈ + SiCl₃H (via a transition state)

This pathway would lead to the formation of cyclohexadiene and trichlorosilane.

Caption: Plausible primary thermal decomposition pathways of 3-Cyclohexenyltrichlorosilane.

Secondary Reactions and Final Products

The primary decomposition products are highly reactive and will undergo a cascade of secondary reactions, leading to a complex mixture of final products.

-

Radical Reactions: The cyclohexenyl and trichlorosilyl radicals from Pathway A can engage in hydrogen abstraction from other molecules, leading to the formation of cyclohexene, trichlorosilane, and other radical species. Recombination of these radicals can lead to the formation of higher molecular weight compounds.

-

Decomposition of Vinyltrichlorosilane: The vinyltrichlorosilane formed in Pathway B is itself thermally unstable and can decompose further, potentially leading to the formation of silicon carbide precursors.[1][4][5]

-

Polymerization: The unsaturated products, such as butadiene and vinyltrichlorosilane, can undergo thermal polymerization to form oligomeric and polymeric materials.

The final product distribution will be a strong function of the pyrolysis temperature, residence time, and pressure. At lower temperatures, pathways with lower activation energies, such as the retro-Diels-Alder reaction, may dominate. At higher temperatures, radical chain reactions initiated by bond homolysis are likely to become more significant.

Experimental Protocols for Studying Thermal Decomposition

To experimentally validate the proposed decomposition pathways and to quantify the product distribution, a combination of pyrolysis and advanced analytical techniques is required. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful tool for this purpose.[4][6][7][8]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Workflow

Caption: A typical workflow for the analysis of thermal decomposition products using Py-GC/MS.

Detailed Experimental Parameters

The following table provides a starting point for the experimental parameters for the Py-GC/MS analysis of 3-Cyclohexenyltrichlorosilane. Optimization of these parameters will be necessary to achieve the best results.

| Parameter | Recommended Setting | Rationale |

| Pyrolyzer | ||

| Temperature Range | 500 - 1000 °C (in increments) | To study the effect of temperature on the decomposition pathways. |

| Carrier Gas | Helium or Argon (high purity) | Inert atmosphere to prevent oxidation. |

| Sample Size | 10 - 100 µg | To ensure complete and rapid pyrolysis. |

| Gas Chromatograph | ||

| Column | Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Good separation of a wide range of volatile and semi-volatile organic compounds. |

| Oven Program | 40 °C (hold 2 min) to 300 °C at 10 °C/min (hold 10 min) | To effectively separate products with a range of boiling points. |

| Inlet Temperature | 280 °C | To ensure rapid volatilization of the pyrolysis products. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | 35 - 500 amu | To detect a wide range of expected products. |

| Transfer Line Temp. | 280 °C | To prevent condensation of less volatile products. |

Data Analysis and Product Identification

The identification of the pyrolysis products will be achieved by comparing their mass spectra with standard libraries (e.g., NIST/Wiley). The retention times of the chromatographic peaks will provide additional confirmation. Quantification of the products can be performed by integrating the peak areas and using appropriate calibration standards.

Conclusion

While direct experimental data on the thermal decomposition of 3-Cyclohexenyltrichlorosilane is currently lacking, a scientifically robust predictive model of its pyrolysis pathways can be constructed based on fundamental chemical principles and analogies to well-studied organosilanes and cyclic hydrocarbons. The primary decomposition routes are likely to involve Si-C bond homolysis and a retro-Diels-Alder reaction of the cyclohexenyl ring, with the dominant pathway being temperature-dependent. The resulting reactive intermediates will lead to a complex mixture of secondary products.

The experimental protocols outlined in this guide, centered on Py-GC/MS analysis, provide a clear roadmap for researchers to investigate and validate these proposed decomposition pathways. A thorough understanding of the thermal behavior of 3-Cyclohexenyltrichlorosilane is essential for its effective utilization in high-temperature applications and for the development of novel silicon-containing materials.

References

- Wyller, G. M., et al. (2018). Exploring thermal pyrolysis of monosilane through gas chromatography-mass spectrometry measurements of higher order silanes. AIP Conference Proceedings.

- Wyller, G. M., et al. (2018). Identification of higher order silanes during monosilane pyrolysis using gas chromatography-mass spectrometry.

- Agre, C. L. (1949). Halogen Substituted Vinyltrichlorosilanes and Ethyltrichlorosilanes. Journal of the American Chemical Society.

- Kruge, M. A. (2012). Analytical Pyrolysis Principles and Applications to Environmental Science.

- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.

- Darwent, B. deB. (1970). Bond Dissociation Energies in Simple Molecules.

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

- Tsang, W. (1996). Heats of Formation of Organic Free Radicals by Kinetic Methods. In Energetics of Organic Free Radicals.

- Google Patents. (2014). Method for preparing vinyl trichlorosilane compound.

- Cole-Parmer. (n.d.).

- Fisher Scientific. (2009).

- PubChem. (n.d.). Allyltrichlorosilane.

- CAMEO Chemicals - NOAA. (n.d.). VINYLTRICHLOROSILANE.

- EnvironmentalChemistry.com. (n.d.).

- JOVE. (2023). Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors.

- Baran, P. S. (n.d.). Properties of Silicon. Baran Lab, The Scripps Research Institute.

- Abe, M., et al. (2004). 2-Silyl Group Effect on the Reactivity of cyclopentane-1,3-diyls.

- Roewer, G., et al. (2004).

- Royal Society of Chemistry. (2020). Influence of the silyl groups on the efficiency of the 2+1 cyclization reactions. Organic Chemistry Frontiers.

- Royal Society of Chemistry. (2021). Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas. New Journal of Chemistry.

- Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Slideshare. (n.d.).

- Abdullah, J. A., et al. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction.

- Quora. (2020).

Sources

- 1. VINYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103570756A - Method for preparing vinyl trichlorosilane compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

reaction kinetics of 3-Cyclohexenyltrichlorosilane with hydroxylated surfaces

An In-Depth Technical Guide to the Reaction Kinetics of 3-Cyclohexenyltrichlorosilane with Hydroxylated Surfaces

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction kinetics and mechanisms governing the surface modification of hydroxylated substrates with 3-Cyclohexenyltrichlorosilane. We will delve into the fundamental principles, influencing factors, experimental protocols, and characterization techniques that are essential for achieving controlled and reproducible surface functionalization.

Introduction: The Power of Bifunctional Surface Modification

Hydroxylated surfaces, such as those of glass, silica, and various metal oxides, are foundational materials in countless scientific applications. Their native hydroxyl (-OH) groups offer a prime target for chemical modification, enabling the tailoring of surface properties like wettability, biocompatibility, and chemical reactivity. 3-Cyclohexenyltrichlorosilane is a powerful bifunctional molecule uniquely suited for this purpose. It possesses a trichlorosilyl headgroup for covalent attachment to the surface and a cyclohexenyl tailgroup that serves as a versatile chemical handle for subsequent immobilization of biomolecules, polymers, or nanoparticles.

Understanding and controlling the kinetics of the initial silanization reaction is paramount. A well-controlled reaction leads to a dense, uniform monolayer, which is crucial for the performance of devices ranging from biosensors and chromatography columns to drug delivery vehicles. Conversely, uncontrolled kinetics can result in the formation of disordered, aggregated polymer films, compromising the functionality of the modified surface.

Section 1: The Silanization Reaction: A Mechanistic Overview

The reaction of a trichlorosilane with a hydroxylated surface is not a single event but a multi-step process. Each step has its own kinetics, and the overall outcome depends on the interplay between them. The process can be broadly categorized into three primary stages: hydrolysis, condensation, and lateral cross-linking.

Stage A: Hydrolysis The process begins with the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds. In the presence of trace amounts of water, typically adsorbed on the substrate surface, the Si-Cl bonds are replaced by silicon-hydroxyl (Si-OH) bonds, forming a reactive silanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[1][2]

Stage B: Physisorption and Condensation The newly formed silanetriol molecules physisorb (physically adsorb) onto the substrate, primarily through hydrogen bonding between the silane's Si-OH groups and the surface's native -OH groups. Subsequently, a condensation reaction occurs, forming a strong, stable, covalent siloxane (Si-O-Surface) bond and releasing a molecule of water.[3] This step anchors the silane to the surface.

Stage C: Lateral Cross-Linking Once anchored, individual silane molecules can react with their neighbors on the surface. The remaining Si-OH groups on adjacent silanes undergo condensation, forming a cross-linked polysiloxane network. This lateral polymerization significantly enhances the stability and durability of the resulting organic film.

Section 2: Governing the Reaction: A Kinetic Perspective

Achieving a high-quality silane layer requires precise control over the reaction kinetics. The rate of each step in the mechanism is influenced by several interconnected experimental parameters. The causality behind these choices is critical for experimental success.

-

Surface Preparation and Hydroxylation: The density of hydroxyl groups on the substrate is a primary determinant of the maximum possible surface coverage. Many surfaces, especially silicon wafers, require an activation step to remove organic contaminants and generate a fresh, dense layer of Si-OH groups. A common and effective method is treatment with a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). The resulting hydrophilic surface provides a high concentration of reactive sites for the silanization to proceed efficiently.

-

Water Availability: Water is a double-edged sword in this process. While essential for the initial hydrolysis of the trichlorosilane, excess water in the bulk solution will cause premature and uncontrolled polymerization. This leads to the formation of siloxane oligomers in the solution, which then deposit onto the surface as aggregates rather than forming a uniform monolayer. To prevent this, the reaction is typically carried out in an anhydrous (dry) organic solvent, such as toluene. This strategy ensures that the only significant source of water is the trace amount already adsorbed on the hydroxylated substrate, thereby localizing the hydrolysis and subsequent reaction at the surface.

-

Temperature: Like most chemical reactions, silanization is temperature-dependent. Increasing the temperature generally increases the rate of hydrolysis and condensation.[4] However, excessively high temperatures can promote the formation of multilayers and potentially less-ordered films. A moderate temperature is often chosen to balance reaction speed with film quality. A post-reaction curing step (baking) is frequently employed to drive the condensation and cross-linking reactions to completion, ensuring a stable and durable film.

-

Solvent and Concentration: The choice of solvent affects the solubility of the silane and can influence the conformation of the molecules on the surface. Anhydrous, non-polar solvents are preferred to minimize bulk polymerization.[5] The concentration of the silane solution impacts the surface packing density. While a higher concentration might seem to favor faster coverage, it can also increase the likelihood of multilayer formation. Optimal concentrations are typically in the low millimolar range.

Table 1: Key Factors Influencing the Kinetics of Surface Silanization

| Factor | Role in Reaction Kinetics | Rationale for Control |

| Surface -OH Density | Determines the number of available binding sites. | A high density of reactive sites is required for the formation of a dense, stable monolayer. Achieved via surface cleaning and activation. |

| Water Availability | Initiates the essential hydrolysis of Si-Cl bonds. | Excess water causes premature polymerization in solution, leading to aggregated, non-uniform films. Control is achieved using anhydrous solvents. |

| Temperature | Affects the rate of all reaction steps (hydrolysis, condensation, cross-linking). | Must be optimized to ensure a reasonable reaction time without promoting disordered or multilayer film growth.[5] |

| Silane Concentration | Influences the rate of surface coverage and final packing density. | Low concentrations are typically used to promote monolayer formation and prevent the deposition of multilayers. |

| Solvent Choice | Solubilizes the silane and mediates its delivery to the surface. | Anhydrous, non-protic solvents prevent premature hydrolysis and polymerization of the silane in the bulk solution. |

| Catalysts | Acid or base catalysts can accelerate hydrolysis and condensation rates. | Can be used to shorten reaction times, but their use requires careful control to avoid uncontrolled polymerization.[6] |

Section 3: Experimental Protocol and Validation

This section provides a robust, self-validating protocol for the modification of a silicon wafer with 3-Cyclohexenyltrichlorosilane. The validation steps are crucial for ensuring the success of each stage.

Part A: Substrate Preparation and Activation

-

Initial Cleaning: Sonicate the silicon wafer substrate in acetone for 10 minutes, followed by isopropanol for 10 minutes to remove gross organic contamination.

-

Drying: Dry the substrate under a stream of dry nitrogen gas.

-

Oxidative Clean (Piranha Etch): Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Immerse the dried substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15 minutes. This step removes residual organics and creates a fully hydroxylated, hydrophilic surface.

-

Rinsing: Thoroughly rinse the substrate with copious amounts of deionized water.

-

Final Drying: Dry the substrate again under a stream of dry nitrogen and immediately transfer it to the reaction vessel or a desiccator to prevent re-contamination.

-

Validation Point 1: The surface should now be highly hydrophilic. This can be confirmed by measuring the static water contact angle, which should be less than 10°.

Part B: Silanization Reaction

-

Environment Control: Perform the reaction in a controlled, low-humidity environment, such as a nitrogen-filled glovebox or by using Schlenk line techniques, to minimize exposure to atmospheric moisture.

-

Solution Preparation: Prepare a 1-5 mM solution of 3-Cyclohexenyltrichlorosilane in a certified anhydrous solvent (e.g., toluene) in the controlled environment.

-

Reaction: Immerse the freshly cleaned and validated substrate into the silane solution. Allow the reaction to proceed for 1-4 hours at room temperature. Gentle agitation can promote uniform coverage.

-

Rinsing: After the reaction period, remove the substrate and rinse it sequentially with fresh anhydrous toluene, followed by isopropanol or ethanol to remove any physisorbed (non-covalently bonded) silane molecules.

-

Curing: Dry the substrate under nitrogen and then cure it in an oven at 110-120°C for 1 hour. This step drives off residual solvent and promotes the final cross-linking of the silane layer, enhancing its stability.

-

Validation Point 2: The surface should now be functionalized with the cyclohexenyl groups, making it more hydrophobic. This is confirmed by a significant increase in the static water contact angle (typically to >70-80°). Further validation can be performed using the characterization techniques described in the next section.

Section 4: Characterization Techniques for Kinetic Studies

To move beyond simple validation and perform detailed kinetic studies, several surface-sensitive analytical techniques are employed.

-

Quartz Crystal Microbalance with Dissipation (QCM-D): This gravimetric technique provides real-time, in-situ measurements of mass adsorbing to a sensor surface with nanogram sensitivity.[7] By monitoring the change in frequency (mass) and dissipation (viscoelastic properties) of a sensor crystal as the silane layer forms, one can directly extract adsorption rates and study the different phases of layer formation.

-

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR is a powerful tool for probing the chemical nature of the surface in-situ or ex-situ. One can monitor the reaction kinetics by tracking the appearance of vibrational bands corresponding to the cyclohexenyl group (C-H and C=C stretches) and the evolution of the broad Si-O-Si siloxane peak.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical states of the top few nanometers of a surface.[5] By taking measurements at different reaction times, one can plot the increase in the surface concentration of carbon (from the cyclohexenyl group) and silicon, and the decrease of the underlying substrate signal, to determine reaction rates.

-

Contact Angle Goniometry: While simple, tracking the change in water contact angle as a function of time provides a straightforward method to monitor the progress of the reaction as the surface transitions from hydrophilic to more hydrophobic.

Section 5: Relevance in Drug Development and Research

The ability to create well-defined surfaces functionalized with cyclohexenyl groups has significant implications for the target audience:

-

Biosensor Development: The cyclohexenyl group is an excellent platform for further modification via "click chemistry" reactions, such as thiol-ene or tetrazine ligation. This allows for the highly specific and oriented immobilization of antibodies, enzymes, or nucleic acids for diagnostic applications.

-

Chromatography: The surface of silica gel particles can be modified with 3-Cyclohexenyltrichlorosilane to create novel stationary phases for high-performance liquid chromatography (HPLC), enabling unique separation selectivities.

-

Targeted Drug Delivery: The surfaces of nanoparticles (e.g., silica, iron oxide) can be functionalized to alter their hydrophobicity and circulation lifetime. The cyclohexenyl group can then be used to attach targeting ligands (e.g., peptides, aptamers) to direct the nanoparticles to specific cells or tissues.

-

Biomaterial Engineering: Modifying the surface of implants or cell culture substrates can control protein adsorption and subsequent cellular response, improving biocompatibility and directing cell behavior.

Conclusion

The reaction of 3-Cyclohexenyltrichlorosilane with hydroxylated surfaces is a powerful technique for creating functional interfaces for a wide array of applications in research and drug development. Success hinges on a thorough understanding and meticulous control of the multi-step reaction kinetics. By carefully managing key parameters—most notably surface preparation and water availability—researchers can move beyond simple surface coating to engineer highly ordered, covalently attached monolayers. The combination of robust experimental protocols, integrated validation checkpoints, and advanced surface characterization techniques provides the necessary toolkit to harness the full potential of this versatile surface modification chemistry.

References

- BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.

- Al-Oweini, R., & El-Rassy, H. (2009).

- Dakenchem. (n.d.). Surface Modification with Hexadecyltrichlorosilane: A Guide for Manufacturers.

- Kritskaya, T. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution.

- Sivaramakrishnan, R., & Comandini, A. (n.d.). Kinetics and Thermochemistry of Cyclohexadienes Reactions with Hydroxyl Radicals.

- Gelest, Inc. (2008).

- Wang, Y., et al. (n.d.). Surface chemical reactions on self-assembled silane based monolayers.

- Wang, Y., et al. (2018). Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model. Taylor & Francis Online.

- Gates, S. M., Greenlief, C. M., & Beach, D. B. (1990).

- Wu, H., et al. (2017).

- Wikipedia. (n.d.). Trichlorosilane.

- Plueddemann, E. P. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.

- Brand, M., et al. (1993). Surface Reactions on Thin Layers of Silane Coupling Agents. Open Access LMU.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 3. gelest.com [gelest.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Spectroscopic Characterization of 3-Cyclohexenyltrichlorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexenyltrichlorosilane, with the chemical formula C₆H₉Cl₃Si, is a bifunctional molecule featuring a reactive trichlorosilyl group and a cyclohexene ring. This unique combination allows for a variety of chemical transformations, including hydrosilylation, sol-gel processes, and surface modifications. Accurate and comprehensive characterization is paramount to ensure the identity, purity, and reactivity of this compound in research and development settings. This guide delves into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—providing a detailed roadmap for its analysis. Given the compound's reactivity, particularly its moisture sensitivity, this guide also emphasizes appropriate handling and sample preparation protocols.[1][2][3][4][5]

Safety Precautions

Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with 3-Cyclohexenyltrichlorosilane. It is a corrosive and water-reactive substance that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors can irritate the respiratory tract.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][2][3] Special care should be taken to avoid contact with moisture, as it readily hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[1]

I. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] For 3-Cyclohexenyltrichlorosilane, the IR spectrum reveals the characteristic vibrational modes of the cyclohexene ring and the trichlorosilyl group.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Due to the moisture-sensitive nature of 3-Cyclohexenyltrichlorosilane, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal sample preparation and protects the sample from atmospheric moisture during analysis.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean and a background spectrum has been collected.

-

Sample Application: In a fume hood, carefully place a small drop of 3-Cyclohexenyltrichlorosilane directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, carefully clean the ATR crystal with a dry, inert solvent (e.g., hexane), followed by isopropanol, ensuring all residue is removed.

Caption: Workflow for preparing moisture-sensitive NMR samples.

B. Interpretation of NMR Spectra

¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. [7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.7-5.9 | m | 2H | Olefinic protons |

| ~2.5-2.7 | m | 1H | Allylic CH |

| ~2.0-2.2 | m | 2H | Allylic CH₂ |

| ~1.8-2.0 | m | 2H | CH₂ |

| ~1.5-1.7 | m | 2H | CH₂ adjacent to Si |

Causality Behind ¹H NMR Assignments:

-

The olefinic protons are the most deshielded due to the sp² hybridization of the carbons they are attached to, hence their downfield chemical shift.

-

The allylic protons are also deshielded due to their proximity to the double bond.

-

The complexity of the multiplets arises from the various coupling interactions between the protons in the cyclohexene ring. Detailed 2D NMR experiments like COSY would be required for unambiguous assignment of all coupling constants.

¹³C NMR Spectrum: The carbon NMR spectrum indicates the number of unique carbon environments. [8][9][10]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~127-129 | =CH |

| ~30-35 | CH₂ |

| ~25-30 | CH₂ |

| ~20-25 | CH-Si |

Causality Behind ¹³C NMR Assignments:

-

The sp² hybridized carbons of the double bond appear in the downfield region typical for alkenes.

-

The sp³ hybridized carbons of the ring appear in the upfield aliphatic region. The carbon directly attached to the silicon atom is expected to be influenced by the electronegativity of the silicon and chlorine atoms.

²⁹Si NMR Spectrum: Silicon-29 NMR is highly sensitive to the electronic environment around the silicon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~10 to 20 | -SiCl₃ |

Causality Behind ²⁹Si NMR Assignment:

-

The chemical shift of the ²⁹Si nucleus is significantly influenced by the electronegativity of the attached groups. [11][12]The three chlorine atoms cause a significant downfield shift compared to tetralkylsilanes. The exact chemical shift can be a sensitive probe of the purity of the compound, as hydrolysis products will appear at different chemical shifts.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure. [13][14]For 3-Cyclohexenyltrichlorosilane, electron ionization (EI) is a common technique.

A. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like 3-Cyclohexenyltrichlorosilane, providing both separation and mass analysis.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Injection: A split injection is typically used to avoid overloading the column.

-

MS Conditions: Acquire data in electron ionization (EI) mode at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-300).

Diagram of the GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis.

B. Interpretation of the Mass Spectrum

The mass spectrum of 3-Cyclohexenyltrichlorosilane will exhibit a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation is expected to be driven by the loss of chlorine atoms and fragmentation of the cyclohexene ring.

Expected Fragmentation Pathways:

-

Loss of Cl: The molecular ion [M]⁺˙ may not be very abundant due to the facile loss of a chlorine radical to form the [M-Cl]⁺ ion.

-

Loss of HCl: Elimination of HCl is a common fragmentation pathway for chloroalkanes.

-

Cyclohexene Ring Fragmentation: The cyclohexene ring can undergo retro-Diels-Alder reaction or other rearrangements, leading to characteristic fragment ions. [15]* Silicon-containing fragments: Ions corresponding to SiClₓ⁺ will also be observed.

Key Fragment Ions to Expect (m/z):

| m/z Value | Proposed Fragment Ion |

| 214/216/218 | [C₆H₉SiCl₃]⁺˙ (Molecular Ion) |

| 179/181/183 | [C₆H₉SiCl₂]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 133/135/137 | [SiCl₃]⁺ |

The relative intensities of the isotopic peaks for chlorine-containing fragments provide a powerful confirmation of their composition.

Conclusion

The comprehensive spectroscopic characterization of 3-Cyclohexenyltrichlorosilane requires a multi-technique approach, with careful consideration of its reactive nature. IR spectroscopy provides a rapid confirmation of the key functional groups. A combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy allows for the complete structural elucidation of the molecule. Finally, GC-MS confirms the molecular weight and provides valuable information about the fragmentation patterns, further corroborating the structure. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers, scientists, and drug development professionals to confidently and accurately characterize this important chemical intermediate.

References

-

FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. (n.d.). Retrieved from [Link]

-

mass spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

1 H and 29 Si NMR spectra of catalyst 17 and excess HSiCl 3 . | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

3-CYCLOHEXENYLTRICHLOROSILANE. (2015, December 10). Gelest, Inc. Retrieved from [Link]

-

FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of α,α dichlorotoluene | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. (n.d.). Dalton Transactions. Retrieved from [Link]

-

Common Name: CYCLOHEXENYL TRICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING. (n.d.). NJ.gov. Retrieved from [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]

-

Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. (n.d.). MDPI. Retrieved from [Link]

-

TRICHLOROSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L. (n.d.). NJ.gov. Retrieved from [Link]

-

1H NMR Spectra and Peak Assignment. (n.d.). Oregon State University. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Mass Spectral Fragmentation Pathways. (2016, April 5). YouTube. Retrieved from [Link]

-

( 29 Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Chlorosilane Safety Guide | PDF | Valve | Fires. (n.d.). Scribd. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Prediction of Silicon-29 Nuclear Magnetic Resonance Chemical Shifts Using a Group Electronegativity Approach: Applications to Si. (n.d.). ACS Publications. Retrieved from [Link]

-

(PDF) Combinatorial Vibration-Mode Assignment for FTIR Spectrum of Crystalline Melamine: a Strategic Approach towards Theoretical IR Vibrational Calculations of Triazine-Based Compounds. (2016, September 6). ResearchGate. Retrieved from [Link]

-

-

1H NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). SpringerLink. Retrieved from [Link]

-

13 C-NMR chemical shifts. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

29Si NMR chemical shifts of silane derivatives. (2002, May 3). ScienceDirect. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. nj.gov [nj.gov]

- 3. nj.gov [nj.gov]

- 4. CYCLOHEXENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. scribd.com [scribd.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. mdpi.com [mdpi.com]

- 11. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. english.gyig.cas.cn [english.gyig.cas.cn]

A Technical Guide to the Quantum Chemical Analysis of 3-Cyclohexenyltrichlorosilane